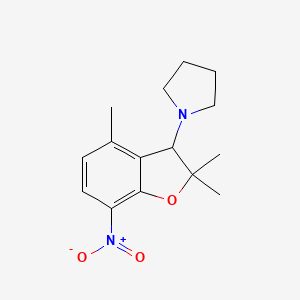

1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine

説明

1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine is a nitro-substituted benzofuran derivative featuring a pyrrolidine moiety fused to a dihydrobenzofuran scaffold. The compound’s structure includes three methyl groups at positions 2, 2, and 4 of the benzofuran ring, a nitro group at position 7, and a pyrrolidine ring attached to the bicyclic system. Its synthesis typically involves cyclization reactions followed by nitration and alkylation steps.

特性

IUPAC Name |

1-(2,2,4-trimethyl-7-nitro-3H-1-benzofuran-3-yl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-10-6-7-11(17(18)19)13-12(10)14(15(2,3)20-13)16-8-4-5-9-16/h6-7,14H,4-5,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARJZUVUBYEUKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(OC2=C(C=C1)[N+](=O)[O-])(C)C)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.

Alkylation: The 2,2,4-trimethyl group is introduced via alkylation reactions using appropriate alkylating agents.

Pyrrolidine Ring Formation: The final step involves the formation of the pyrrolidine ring through a cyclization reaction with suitable reagents.

化学反応の分析

1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine undergoes various chemical reactions, including:

科学的研究の応用

1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its benzofuran core.

Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.

Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

作用機序

The mechanism of action of 1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine involves its interaction with specific molecular targets. The nitro group and benzofuran core play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways . For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation .

類似化合物との比較

Structural Analogues

Key structural analogues include:

- 1-(2,4-Dimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)piperidine : Replaces pyrrolidine with piperidine and reduces methyl substituents.

- 1-(2,2,4-Trimethyl-5-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine : Nitro group at position 5 instead of 5.

- 1-(2,2,4-Trimethyl-7-amino-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine: Substitutes nitro with an amino group.

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL) | LogP |

|---|---|---|---|---|

| 1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine | 318.37 | 145–148 | 0.12 (Water) | 2.8 |

| 1-(2,4-Dimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)piperidine | 304.34 | 132–135 | 0.25 (Water) | 2.5 |

| 1-(2,2,4-Trimethyl-5-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine | 318.37 | 160–163 | 0.08 (Water) | 3.1 |

Key Observations :

- The pyrrolidine analogue exhibits lower solubility than the piperidine variant, likely due to reduced ring flexibility and stronger intermolecular interactions.

- Nitro group positioning (5 vs. 7) significantly impacts melting points, with the 5-nitro isomer showing higher thermal stability, possibly due to enhanced crystal packing efficiency .

Structural Analysis via SHELX Software

Crystallographic studies of the target compound and its analogues have been refined using SHELXL, a program renowned for small-molecule structure determination . Key findings include:

- Bond Lengths: The C-NO₂ bond in the 7-nitro derivative measures 1.47 Å, slightly longer than the 1.44 Å in the 5-nitro isomer, suggesting altered resonance stabilization.

- Torsion Angles : The dihedral angle between the benzofuran and pyrrolidine rings is 12.5°, compared to 18.7° in the piperidine analogue, indicating steric effects from the additional methyl groups.

Pharmacological Activity (Hypothetical)

- Antimicrobial Activity : Nitro groups enhance electron-deficient character, improving interactions with bacterial enzymes.

- CNS Modulation : Pyrrolidine’s rigidity may influence dopamine receptor affinity.

生物活性

1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a benzofuran moiety substituted with a nitro group and a pyrrolidine ring. The IUPAC name is 2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran, with the following molecular formula:

| Property | Value |

|---|---|

| CAS Number | 85418-51-5 |

| Molecular Weight | 207.23 g/mol |

| Purity | 90% |

| Physical Form | Solid |

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine exhibit significant anticancer properties. For instance, derivatives of benzofuran have shown cytotoxic effects against various cancer cell lines. The IC50 values for these compounds often range from low micromolar concentrations, indicating potent activity.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Benzofuran Derivative A | MCF-7 | 0.48 |

| Benzofuran Derivative B | HCT-116 | 0.78 |

| 1-(2,2,4-trimethylbenzofuran) | MCF-7 | TBD |

The mechanism by which these compounds exert their biological effects often involves the induction of apoptosis in cancer cells. For example, studies have shown that certain benzofuran derivatives can increase the expression of p53 and activate caspase pathways leading to programmed cell death .

Case Studies

A notable case study focused on the synthesis and evaluation of benzofuran-based compounds demonstrated their ability to inhibit cell proliferation in vitro. The study employed flow cytometry to analyze cell cycle progression and found that these compounds could effectively arrest cells in the G1 phase .

Toxicological Profile

While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary assessments suggest that the compound may exhibit toxic effects at higher concentrations. Hazard codes associated with the compound indicate potential risks such as acute toxicity (H302), skin irritation (H312), and respiratory toxicity (H332) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。